BENGHE Foundational & Exploratory

Check Availability & Pricing

An In-depth Technical Guide to the
Physicochemical Properties of
Tetradecyltrichlorosilane

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Tetradecyltrichlorosilane

Cat. No.: B091274

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetradecyltrichlorosilane (TDCS) is a long-chain organosilane compound with the chemical
formula C14H29CI3Si.[1] It is a versatile surface modifying agent widely utilized in materials
science, nanotechnology, and increasingly, in the development of advanced drug delivery
systems and biomedical devices.[1] The unique bifunctionality of TDCS, comprising a reactive
trichlorosilyl headgroup and a hydrophobic tetradecyl tail, allows for the formation of robust,
covalently bound self-assembled monolayers (SAMs) on a variety of hydroxylated substrates.
[2] These SAMs can precisely control surface properties such as wettability, adhesion, and
biocompatibility. This guide provides a comprehensive overview of the core physicochemical
properties of TDCS, detailed experimental protocols for its application and characterization,
and essential safety and handling information.

Core Physicochemical Properties

Tetradecyltrichlorosilane is a colorless to transparent liquid that is highly reactive, particularly
with moisture.[3][4] Its properties are dictated by the interplay between the long alkyl chain and
the polar, reactive silicon-chlorine bonds.
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Data Presentation: Quantitative Physicochemical
Properties

The following table summarizes the key quantitative physicochemical properties of
Tetradecyltrichlorosilane. It is important to note that values can vary between different
commercial suppliers and measurement conditions.

Property Value Source(s)
Molecular Formula C14H29CI3Si [1]
Molecular Weight 331.82 g/mol [1]

Boiling Point 155 °C at 3 mmHg315.8 °C at ae

760 mmHg

Density 1.00 g/cm3 [1114]
Refractive Index 1.4565 [1]14]
Flash Point 155-157 °C at 3 mmHg [1]

Vapor Pressure 0.000794 mmHg at 25 °C [1]

Soluble in anhydrous non-
- polar organic solvents such as
Solubility [1]
toluene, hexane, and

chloroform.

Reactivity and Stability

The dominant chemical feature of Tetradecyltrichlorosilane is the high reactivity of the Si-Cl
bonds.[5] TDCS reacts violently with water, including atmospheric moisture, in an exothermic
hydrolysis reaction to form tetradecylsilanetriol (C1aH20Si(OH)s) and hydrochloric acid (HCI).[5]
[6] The generated HCl is corrosive and toxic.[6][7]

The silanol intermediates are highly reactive and readily undergo condensation with other
silanols or with hydroxyl groups on a substrate surface to form stable siloxane (Si-O-Si) bonds.
[6] This hydrolysis and subsequent condensation is the fundamental chemistry behind the
formation of self-assembled monolayers.
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Due to its moisture sensitivity, Tetradecyltrichlorosilane should be stored and handled under
an inert, dry atmosphere (e.g., nitrogen or argon).[8] It should be stored in a tightly sealed
container in a cool, dry, and well-ventilated area away from sources of ignition and incompatible
materials such as water, alcohols, acids, and bases.[9]

Experimental Protocols

Detailed and reproducible experimental procedures are critical for the successful application
and characterization of Tetradecyltrichlorosilane. The following protocols are provided as a
guide for researchers.

Protocol for Formation of a Tetradecyltrichlorosilane
Self-Assembled Monolayer (SAM) on a Silicon Substrate

This protocol describes the deposition of a TDCS SAM from a solution phase.

Materials:

Silicon wafers or other hydroxylated substrates

o Tetradecyltrichlorosilane (TDCS)

e Anhydrous toluene (or other suitable anhydrous non-polar solvent)
o Acetone (reagent grade)

 |sopropanol (reagent grade)

o Deionized (DI) water

e Piranha solution (7:3 mixture of concentrated H2SO4 and 30% H202). EXTREME CAUTION:
Piranha solution is highly corrosive and reactive. Handle with extreme care in a fume hood
with appropriate personal protective equipment (PPE).

» Nitrogen or argon gas for drying and providing an inert atmosphere.

Methodology:
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e Substrate Cleaning:

o

Cut silicon wafers to the desired dimensions.

Sonicate the substrates in acetone for 15 minutes.

[¢]

[¢]

Sonicate in isopropanol for 15 minutes.

[e]

Rinse thoroughly with DI water.

o

Dry the substrates under a stream of nitrogen gas.

o Surface Hydroxylation:

o In a fume hood, immerse the cleaned substrates in freshly prepared Piranha solution for
30 minutes. This step generates a high density of hydroxyl (-OH) groups on the silicon
surface.

o Carefully remove the substrates and rinse extensively with DI water.

o Dry the substrates under a stream of nitrogen gas.

¢ Silanization:

o

This step must be performed in a glovebox or under an inert atmosphere to minimize
water contamination.

o

Prepare a 1-5 mM solution of Tetradecyltrichlorosilane in anhydrous toluene.

[¢]

Immerse the hydroxylated substrates in the silane solution for 1-2 hours at room
temperature.

[¢]

Remove the substrates from the solution and rinse with fresh anhydrous toluene to
remove any non-covalently bonded (physisorbed) silane molecules.

e Curing and Final Rinse:

o Sonicate the coated substrates in toluene for 5 minutes.
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o Rinse with isopropanol and then DI water.
o Dry the substrates under a stream of nitrogen gas.

o Cure the coated substrates in an oven at 110-120°C for 1 hour to promote the cross-
linking of the siloxane network and remove any remaining water.

Protocol for Characterization of a TDCS SAM by Contact
Angle Goniometry

This protocol measures the static contact angle of water on the SAM-coated surface to assess
its hydrophobicity.

Materials and Instrumentation:

Contact Angle Goniometer with a high-resolution camera and light source.

Syringe with a fine needle for dispensing liquid droplets.

High-purity deionized water.

SAM-coated substrate.

Methodology:

e Instrument Setup:

o Place the SAM-coated substrate on the sample stage of the goniometer. Ensure the
surface is level.

o Adjust the focus and lighting to obtain a clear profile of the substrate surface.

» Droplet Deposition:

o Carefully dispense a small droplet (typically 2-5 pL) of deionized water onto the surface of
the SAM.

» Image Capture and Angle Measurement:
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o Capture a high-resolution image of the sessile drop immediately after deposition.

o Use the goniometer software to measure the angle at the three-phase (solid-liquid-vapor)
contact point.

e Multiple Measurements:

o Repeat the measurement at several different locations on the SAM surface to ensure
reproducibility and obtain an average contact angle. A high contact angle (typically >100°)
indicates the successful formation of a hydrophobic monolayer.[10]

Protocol for Characterization of a TDCS SAM by
Spectroscopic Ellipsometry

This protocol determines the thickness of the formed SAM.
Materials and Instrumentation:

e Spectroscopic Ellipsometer.

» Bare, clean substrate (for reference measurement).

» SAM-coated substrate.

Methodology:

» Reference Measurement:

o Measure the ellipsometric parameters (Psi, ¥ and Delta, A) of the bare, clean, and
hydroxylated substrate over a wide spectral range (e.g., 300-1000 nm) and at multiple
angles of incidence (e.g., 65°, 70°, 75°).

o Model the data to determine the optical constants of the substrate and the thickness of the
native oxide layer. Save this substrate model.

o SAM-Coated Sample Measurement:
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o Measure the W and A values for the SAM-coated substrate using the same spectral range
and angles of incidence as the bare substrate.

o Data Modeling and Thickness Determination:

o In the ellipsometry software, build a model consisting of the previously determined
substrate model with an added top layer representing the SAM.

o Assume a refractive index for the organic monolayer (a typical value for alkyl chains is
around 1.45-1.50).[11]

o Fit the experimental data for the SAM-coated sample by allowing the thickness of the SAM
layer to vary. The resulting thickness value from the fit represents the thickness of the self-
assembled monolayer.[11] For a fully formed TDCS monolayer, the thickness is expected
to be in the range of 1.5 - 2.0 nm.

Mandatory Visualization

Hydrolysis and Condensation Pathway of
Tetradecyltrichlorosilane

The following diagram illustrates the reaction mechanism of Tetradecyltrichlorosilane with a
hydroxylated surface to form a self-assembled monolayer.

Formation of a TDCS self-assembled monolayer.

Safety and Handling

Tetradecyltrichlorosilane is a hazardous chemical and must be handled with appropriate
safety precautions.[9]

o Corrosivity: It is corrosive and can cause severe skin burns and eye damage.[8]

» Reactivity with Water: Reacts violently with water to produce toxic and corrosive hydrochloric
acid gas.[6][7] This reaction is exothermic and can lead to a dangerous increase in
temperature and pressure.

 Inhalation: Inhalation of vapors can be harmful and cause respiratory tract irritation.[8]
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e Personal Protective Equipment (PPE): Always handle Tetradecyltrichlorosilane in a well-
ventilated fume hood.[8] Wear appropriate PPE, including chemical-resistant gloves (e.g.,
nitrile or neoprene), safety goggles, a face shield, and a lab coat.[8][12]

e Handling: Use only dry glassware and equipment.[9] All operations should be conducted
under an inert atmosphere (nitrogen or argon) to prevent contact with moisture.[8]

o Spills: In case of a spill, do not use water.[7] Absorb the spill with a dry, inert material (e.g.,
sand or vermiculite) and place it in a sealed container for disposal.

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-
date safety information before handling Tetradecyltrichlorosilane.[8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical
Properties of Tetradecyltrichlorosilane]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b091274#physicochemical-properties-of-
tetradecyltrichlorosilane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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and industry. Email: info@benchchem.com
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